molecular formula C11H13FN2O3S B2458741 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide CAS No. 1808620-15-6

2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide

Cat. No. B2458741
CAS RN: 1808620-15-6
M. Wt: 272.29
InChI Key: IIFFQNFLXHPCRP-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. CSP-1103 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory formation.

Mechanism of Action

2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide exerts its effects by binding to and blocking the α7 nicotinic acetylcholine receptor, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By inhibiting the activity of this receptor, 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can modulate the release of these neurotransmitters, leading to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which minimizes the risk of off-target effects. However, its potency and selectivity also make it difficult to obtain sufficient quantities for large-scale experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity limits its use in clinical trials.

Future Directions

There are several potential future directions for research on 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of focus is the investigation of its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide in clinical settings.

Synthesis Methods

The synthesis of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide involves a multistep process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methanesulfonylcyclopropyl)methylamine to yield the final product.

Scientific Research Applications

2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its ability to selectively target the α7 nicotinic acetylcholine receptor makes it a promising candidate for the development of new drugs that can improve cognitive function and memory.

properties

IUPAC Name

2-fluoro-N-[(1-methylsulfonylcyclopropyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c1-18(16,17)11(3-4-11)7-14-10(15)8-2-5-13-9(12)6-8/h2,5-6H,3-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFQNFLXHPCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide

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